molecular formula C8H8ClN3 B021571 5-Chloro-1-methyl-1H-benzimidazol-2-amine CAS No. 103748-25-0

5-Chloro-1-methyl-1H-benzimidazol-2-amine

Cat. No. B021571
CAS RN: 103748-25-0
M. Wt: 181.62 g/mol
InChI Key: QZDYOBDSZXQLIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives often involves multi-step processes. For example, Pan Fu-you (2009) described a four-step reaction starting from diethyl ethaneioate to synthesize 5-Chloro-1-methyl-4-nitroimidazole, a closely related compound, with an overall yield of 61.3% (Pan Fu-you, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of various studies. Yan-An Li et al. (2012) analyzed the structure of a similar compound, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, highlighting its antiperiplanar conformation and hydrogen bonding network (Yan-An Li et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives are diverse. S. Ram et al. (1992) synthesized a series of 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating various chemical properties and potential applications (S. Ram et al., 1992).

Physical Properties Analysis

The physical properties of this compound derivatives can be determined using various spectroscopic and analytical techniques. M. Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and analyzed their physical properties using NMR, IR, and mass spectrometry (M. Noolvi et al., 2014).

Scientific Research Applications

  • Pharmaceutical Applications :

    • DNA Topoisomerase I Inhibition : A derivative, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), inhibits mammalian type I DNA topoisomerase I, suggesting potential therapeutic applications (Alpan, Gunes, & Topçu, 2007).
    • Anti-Inflammatory Activity : Novel methyl amino and hydrazinoid benzoimidazoles demonstrate significant anti-inflammatory effects, comparable to Indomethacin, and are well-tolerated in acute toxicity studies (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).
    • Antihypertensive Activity : Benzimidazole derivatives with angiotensin II receptor antagonistic properties show potential for antihypertensive treatment (Sharma, Kohli, & Sharma, 2010).
    • Analgesic and Anti-Inflammatory Properties : Synthesized 2-substituted benzimidazole derivatives exhibit notable analgesic and anti-inflammatory activities (Mariappan, Hazarika, Alam, Karki, Patangia, & Nath, 2015).
    • Antimicrobial Activity : Novel benzimidazole derivatives synthesized from carbon disulfide, amines, and formaldehyde demonstrate promising antimicrobial properties (Zaheeruddin, 2012).
  • Chemical Synthesis and Organic Chemistry :

    • Improved Synthesis Processes : An enhanced process yields 5-chloro-1-methyl-4-nitroimidazole, demonstrating the efficiency of amination with a methylamine aqueous solution and nitric acid addition (Pan Fu-you, 2009).
    • Synthesis of Palladium(II) and Platinum(II) Complexes : These complexes containing benzimidazole ligands show promising anticancer activity, with applications in breast and colon cancer treatment (Ghani & Mansour, 2011).
  • Material Science :

    • Enhanced Dielectric Properties : Cu()-crosslinked polyimides exhibit improved dielectric, thermal, and mechanical properties, potentially beneficial for high-temperature capacitors (Qian, Hu, Zhang, Wang, Chen, & Yao, 2020).

Future Directions

While specific future directions for “5-Chloro-1-methyl-1H-benzimidazol-2-amine” were not found, benzimidazole derivatives are a focus of ongoing research due to their significant medicinal and pharmacological properties . They are being explored for their potential as anti-inflammatory agents , and several promising therapeutic candidates are undergoing human trials .

properties

IUPAC Name

5-chloro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDYOBDSZXQLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879360
Record name 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103748-25-0
Record name 1H-Benzimidazol-5-amine, 2-(4-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103748250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-BENZIMIDAZOL-5-AMINE, 2-(4-AMINOPHENYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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